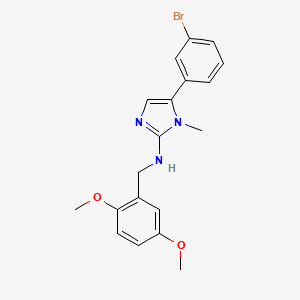![molecular formula C24H30Br2N2O4 B11566446 N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]](/img/structure/B11566446.png)
N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]: is an organic compound characterized by its unique structure, which includes an octane backbone with two 3-bromophenoxyacetamide groups attached at either end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] typically involves the reaction of 3-bromophenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms on the octane backbone are replaced by the 3-bromophenoxy groups .
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems to maintain efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The bromophenoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in a suitable solvent.
Major Products:
Oxidation: Quinones derived from the bromophenoxy groups.
Reduction: Amines derived from the amide groups.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Chemistry: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with proteins or enzymes, altering their activity or function. The bromophenoxy groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules.
Comparison with Similar Compounds
- N,N’-octane-1,8-diylbis[2-(4-bromophenoxy)acetamide]
- N,N’-octane-1,8-diylbis[2-(2-bromophenoxy)acetamide]
- N,N’-octane-1,8-diylbis[2-(3-chlorophenoxy)acetamide]
Uniqueness: N,N’-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide] is unique due to the specific positioning of the bromine atoms on the phenoxy groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H30Br2N2O4 |
|---|---|
Molecular Weight |
570.3 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[8-[[2-(3-bromophenoxy)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C24H30Br2N2O4/c25-19-9-7-11-21(15-19)31-17-23(29)27-13-5-3-1-2-4-6-14-28-24(30)18-32-22-12-8-10-20(26)16-22/h7-12,15-16H,1-6,13-14,17-18H2,(H,27,29)(H,28,30) |
InChI Key |
DEEZROFTGZDQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B11566366.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566374.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11566377.png)
![6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11566378.png)
![3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11566379.png)
![N-(3-chloro-4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566380.png)
![3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566384.png)
![5-(3-Methylthiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566386.png)
![N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566393.png)
![6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11566399.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11566405.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11566420.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11566427.png)
